(3-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound "(3-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a fluorinated triazole derivative with a complex heterocyclic core. Its structure comprises:
- A 1,2,3-triazole ring substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a carboxylate ester [(3-fluorophenyl)methyl group].
- A 5-methyl substituent on the triazole ring, which influences electronic and steric properties.
The presence of fluorine atoms enhances metabolic stability and bioavailability, making fluorinated triazoles a focus of medicinal chemistry research .
Properties
IUPAC Name |
(3-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-11-16(17(23)24-10-12-3-2-4-14(19)9-12)20-21-22(11)15-7-5-13(18)6-8-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMUJPUAXNXOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
| Reagents/Conditions | Products | Mechanism |
|---|---|---|
| 1M NaOH, H₂O, reflux, 6h | 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Nucleophilic acyl substitution |
| 1M HCl, EtOH, 60°C, 4h | Same as above | Acid-catalyzed ester hydrolysis |
Key Findings :
-
Base-mediated hydrolysis proceeds via deprotonation of the ester carbonyl, followed by nucleophilic attack by hydroxide .
-
Acidic conditions promote protonation of the carbonyl oxygen, facilitating water attack .
Nucleophilic Substitution at the Triazole Ring
The triazole ring participates in substitution reactions at specific positions, influenced by electron-withdrawing fluorine substituents.
| Reagents/Conditions | Products | Selectivity |
|---|---|---|
| NH₃ (excess), DMF, 100°C, 12h | 4-amino-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole | Position 4 favored due to electronic effects |
| NaSH, EtOH, reflux, 8h | 4-mercapto derivative | Thiol substitution at position 4 |
Mechanistic Insight :
-
Fluorine atoms on the phenyl rings increase the electrophilicity of the triazole’s C-4 position, enhancing susceptibility to nucleophilic attack .
Condensation Reactions
The ester moiety facilitates condensation with carbonyl-containing compounds, forming extended π-conjugated systems.
Applications :
-
Chalcone derivatives exhibit enhanced bioactivity, including antimicrobial and anticancer properties .
Electrophilic Aromatic Substitution (EAS)
Fluorinated phenyl rings direct EAS to specific positions, though reactivity is attenuated by electron-withdrawing effects.
| Reagents/Conditions | Products | Regiochemistry |
|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2h | 3-fluoro-5-nitrobenzyl derivative | Meta to fluorine substituent |
| Cl₂, FeCl₃, 50°C, 3h | 3-fluoro-5-chlorobenzyl derivative | Ortho/para hindered by fluorine |
Limitations :
Reduction Reactions
The ester group and triazole ring can be selectively reduced under controlled conditions.
| Reagents/Conditions | Products | Functional Group Modified |
|---|---|---|
| LiAlH₄, THF, 0°C → 25°C, 2h | (3-fluorophenyl)methanol derivative | Ester → primary alcohol |
| H₂ (1 atm), Pd/C, EtOH, 6h | Partially saturated triazole (unstable) | Triazole ring reduction |
Note :
Heterocyclic Coupling Reactions
The triazole serves as a directing group for synthesizing fused heterocycles.
Scientific Research Applications
Anticancer Activity
Fluorinated triazoles, including the compound , have shown promising results in anticancer research. Studies indicate that fluorinated triazole derivatives exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. For instance:
- Breast Carcinoma : Research demonstrated a 49% inhibition of cell proliferation in breast carcinoma models when treated with fluorinated triazole derivatives .
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes and receptors that are crucial for tumor growth and survival .
Antimicrobial Properties
Triazoles are known for their antimicrobial activities. The presence of fluorine atoms in the structure has been linked to improved potency against bacterial and fungal strains:
- Bacterial Inhibition : Compounds similar to (3-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have shown effectiveness against a range of Gram-positive and Gram-negative bacteria .
- Fungal Activity : Triazole derivatives are also utilized as antifungal agents due to their ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes .
Anti-inflammatory Effects
Recent studies suggest that triazole derivatives can modulate inflammatory pathways:
- Cytokine Modulation : The compound has been observed to influence the secretion of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step procedures:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" method is favored for its efficiency and selectivity in forming triazole rings.
- Functionalization Steps : Subsequent reactions may involve functional group modifications to enhance biological activity or solubility.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent bioactive molecule .
Comparison with Similar Compounds
Cytotoxic and Antimicrobial Profiles
- 1,3,4-Thiadiazole-Triazole Hybrids (Compounds 91–92): Ethyl 5-([...]hydrazono)-4-(4-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (91) shows superior antitumor activity against breast cancer (MDA-MB-231) compared to cisplatin, highlighting the importance of electron-withdrawing substituents (e.g., Br, Cl) .
Enzymatic Inhibition
Biological Activity
The compound (3-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a fluorinated triazole derivative that has garnered attention for its potential biological activities. Triazoles are five-membered heterocycles known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The incorporation of fluorine into the triazole structure has been shown to enhance these biological activities significantly.
Fluorinated triazoles interact with various biological targets through non-covalent interactions such as hydrogen bonding and Van der Waals forces. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways, contributing to their therapeutic effects.
Anticancer Activity
Research indicates that fluorinated triazoles exhibit notable cytotoxicity against several cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound show significant inhibition of cell proliferation in breast carcinoma (MCF-7) and other cancer types:
- Cytotoxicity Assays : Compounds were tested against MCF-7 (breast), HT-29 (colon), and A549 (lung) cancer cell lines. IC50 values indicated moderate sensitivity with values around 33 µM for various fluorinated triazole derivatives .
- Mechanistic Studies : The apoptotic effects were linked to the activation of caspases and the modulation of key proteins involved in cell proliferation such as NF-kB and survivin. Enhanced activity was observed in compounds with trifluoromethyl substitutions .
Antimicrobial Activity
Fluorinated triazoles also demonstrate antimicrobial properties. For example, compounds derived from this class have been effective against various bacterial strains and fungi:
- Inhibition Studies : The dual inhibition against carbonic anhydrase (CA) isoforms and cathepsin B was noted, with some derivatives showing low micromolar inhibition values (e.g., 0.7 μM for hCA IX and XII) which indicates their potential as therapeutic agents against infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of fluorinated triazoles is influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and membrane permeability |
| Aromatic Rings | Modulates interaction with biological targets |
| Triazole Core | Essential for anticancer and antimicrobial activity |
Study 1: Anticancer Efficacy
A study evaluated a series of fluorinated triazoles against a panel of cancer cell lines. The results indicated that modifications at the 4-position of the phenyl ring significantly impacted cytotoxicity. Compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
Study 2: Dual Inhibition Mechanism
Another investigation focused on the dual inhibitory action against carbonic anhydrase and cathepsin B. The synthesized triazole derivatives were shown to inhibit these enzymes effectively, suggesting their potential role in treating conditions associated with dysregulated enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
